molecular formula C16H19ClN2O2 B4945655 3-(Azepan-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione

3-(Azepan-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione

Cat. No.: B4945655
M. Wt: 306.79 g/mol
InChI Key: VDHINAIMFCHRSR-UHFFFAOYSA-N
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Description

3-(Azepan-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione typically involves the reaction of azepane with 3-chlorophenylpyrrolidine-2,5-dione under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to proceed efficiently.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: The compound may participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

3-(Azepan-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include modulation of signaling cascades or inhibition of specific enzymes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Piperidin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione
  • 3-(Morpholin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione

Uniqueness

3-(Azepan-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione is unique due to the presence of the azepane ring, which may confer distinct biological properties compared to its analogs with different nitrogen-containing rings.

Properties

IUPAC Name

3-(azepan-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2/c17-12-6-5-7-13(10-12)19-15(20)11-14(16(19)21)18-8-3-1-2-4-9-18/h5-7,10,14H,1-4,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHINAIMFCHRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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